molecular formula C19H13FO4S2 B2672547 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate CAS No. 297150-17-5

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate

Cat. No. B2672547
CAS RN: 297150-17-5
M. Wt: 388.43
InChI Key: VERBIJOBKZCTTR-FMIVXFBMSA-N
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Description

This compound, also known as 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate, has a CAS Number of 297150-17-5 . It has a molecular weight of 388.44 and its IUPAC name is 4-[(2E)-3-(2-thienyl)-2-propenoyl]phenyl 4-fluorobenzenesulfonate . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H13FO4S2/c20-15-5-10-18(11-6-15)26(22,23)24-16-7-3-14(4-8-16)19(21)12-9-17-2-1-13-25-17/h1-13H/b12-9+ . This indicates the presence of fluorobenzene, thiophene, and sulfonate groups in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 388.44 .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The presence of the thiophene ring system in this compound may contribute to its ability to protect metals from corrosion.

Organic Semiconductors

Thiophene-mediated molecules play a crucial role in the advancement of organic semiconductors . Their unique electronic properties make them valuable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Pharmacological Properties

Molecules containing the thiophene ring exhibit various pharmacological properties. Examples include:

Drug Development

Several drugs incorporate thiophene-based structures. For instance:

Synthetic Methods

The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are significant methods for synthesizing thiophene derivatives . These reactions allow access to diverse thiophene-based compounds.

Recent Advances

Recent research has explored metal-free cyclization methods to synthesize 2,4-disubstituted thiophenes . These advances contribute to the expanding toolbox for designing novel thiophene-containing molecules.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .

properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO4S2/c20-15-5-10-18(11-6-15)26(22,23)24-16-7-3-14(4-8-16)19(21)12-9-17-2-1-13-25-17/h1-13H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERBIJOBKZCTTR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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